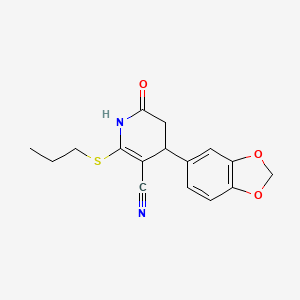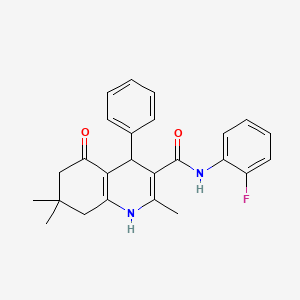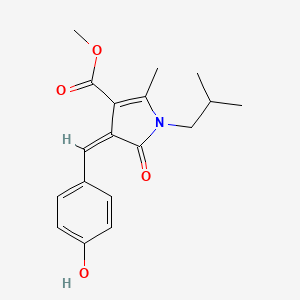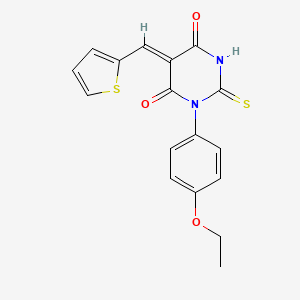![molecular formula C18H27N3O2 B11641483 1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B11641483.png)
1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and have been studied for various applications in medicinal chemistry. This compound features a piperazine ring substituted with a 4-methylcyclohexyl group and a 3-nitrophenylmethyl group, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines or by the reduction of piperazine derivatives.
Substitution with 4-methylcyclohexyl group: This step involves the alkylation of the piperazine ring with a 4-methylcyclohexyl halide under basic conditions.
Introduction of the 3-nitrophenylmethyl group: This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with a 3-nitrobenzyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl halides under basic conditions.
Major Products Formed
Reduction of the nitro group: 1-(4-Methylcyclohexyl)-4-[(3-aminophenyl)methyl]piperazine.
Substitution reactions: Various substituted piperazine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with receptors or enzymes.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Use as a precursor in the manufacture of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine would depend on its interaction with molecular targets such as receptors, enzymes, or ion channels. The nitro group may play a role in its biological activity, potentially through redox reactions or interactions with nucleophilic sites in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylcyclohexyl)piperazine: Lacks the 3-nitrophenylmethyl group.
4-[(3-Nitrophenyl)methyl]piperazine: Lacks the 4-methylcyclohexyl group.
1-(4-Methylcyclohexyl)-4-phenylpiperazine: Lacks the nitro group.
Uniqueness
1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine is unique due to the presence of both the 4-methylcyclohexyl and 3-nitrophenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H27N3O2 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-(4-methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H27N3O2/c1-15-5-7-17(8-6-15)20-11-9-19(10-12-20)14-16-3-2-4-18(13-16)21(22)23/h2-4,13,15,17H,5-12,14H2,1H3 |
Clé InChI |
WIGYKFDFEQOAPR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641400.png)


![Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11641424.png)
![5-(4-Butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641427.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641438.png)
![Ethyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11641441.png)
![5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641446.png)
![ethyl 4-[(7Z)-7-[(5-iodofuran-2-yl)methylidene]-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11641449.png)
![1-(9H-carbazol-9-yl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}propan-2-ol](/img/structure/B11641453.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11641454.png)


